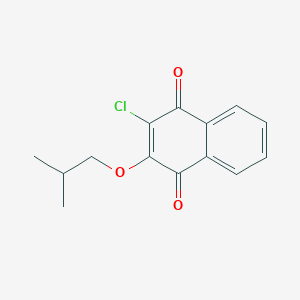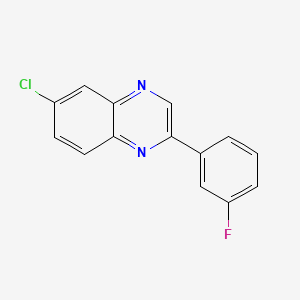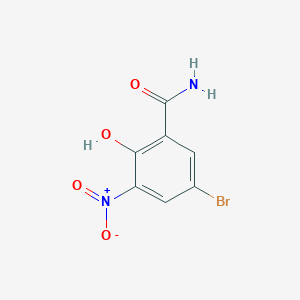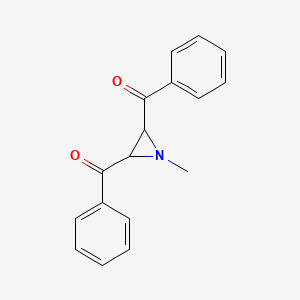
2-Chloro-3-(2-methylpropoxy)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(2-methylpropoxy)naphthalene-1,4-dione is a chemical compound belonging to the naphthoquinone family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-methylpropoxy)naphthalene-1,4-dione typically involves the reaction of 2-chloro-1,4-naphthoquinone with 2-methylpropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2-methylpropoxy)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different naphthoquinone derivatives, while substitution reactions can produce a variety of substituted naphthoquinones .
Scientific Research Applications
2-Chloro-3-(2-methylpropoxy)naphthalene-1,4-dione has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other naphthoquinone derivatives.
Biology: The compound has been studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research has explored its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2-methylpropoxy)naphthalene-1,4-dione involves its interaction with cellular components. In biological systems, the compound can generate reactive oxygen species (ROS), leading to oxidative stress and cell death. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities. The compound may also interact with specific enzymes and proteins, disrupting their normal functions and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(3-methoxypropylimino)naphthalene-1,4-dione
- 2-Chloro-3-(isopentylamino)naphthalene-1,4-dione
- 2-Chloro-3-((2-methoxyethyl)amino)naphthalene-1,4-dione
Uniqueness
Compared to similar compounds, 2-Chloro-3-(2-methylpropoxy)naphthalene-1,4-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylpropoxy group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other naphthoquinone derivatives .
Properties
CAS No. |
89131-27-1 |
|---|---|
Molecular Formula |
C14H13ClO3 |
Molecular Weight |
264.70 g/mol |
IUPAC Name |
2-chloro-3-(2-methylpropoxy)naphthalene-1,4-dione |
InChI |
InChI=1S/C14H13ClO3/c1-8(2)7-18-14-11(15)12(16)9-5-3-4-6-10(9)13(14)17/h3-6,8H,7H2,1-2H3 |
InChI Key |
QAPIJSATXMRTTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B11856136.png)
![Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11856142.png)
